Diphenyl-1-pyrenylphosphine
Overview
Description
Synthesis Analysis
Diphenyl-1-pyrenylphosphine has been synthesized through a variety of methods, one of which involves a low-temperature Li-Br exchange reaction utilizing commercially available 1-bromopyrene. This method has been noted for its efficiency in producing Diphenyl-1-pyrenylphosphine, highlighting the compound's potential as a slightly better donor than PPh3 due to its donor ability estimations based on the A1υ (CO) band of the Ni(CO)3L complex (Craft et al., 2004).
Molecular Structure Analysis
The molecular structure of Diphenyl-1-pyrenylphosphine is characterized by its propeller-like arrangement, which is a key factor in its unique photo-triggered AIE/ACQ transition and remarkable third-order nonlinear optical signal change. This transition is attributed to the photo-induced oxidation of the phosphorus atom, showcasing the compound's distinctive structural behavior under light exposure (Xing et al., 2020).
Chemical Reactions and Properties
Diphenyl-1-pyrenylphosphine has been utilized as a fluorescent probe to monitor lipid peroxidation in cell membranes. Its ability to react stoichiometrically with organic hydroperoxides to yield Diphenyl-1-pyrenylphosphine oxide is particularly useful in biological applications. The compound demonstrates rapid reaction with methyl linoleate hydroperoxide, but not with hydrogen peroxide or tert-butyl hydroperoxide, indicating its specificity and suitability as a probe for lipid peroxidation within cell membranes (Okimoto et al., 2000).
Scientific Research Applications
Organic Synthesis : It shows potential in organic synthesis due to its persistent phosphinyl radical character in solution. Its reactivity with oxygen, sulfur, selenium, tellurium, and phosphorus suggests further applications in this field (Giffin et al., 2012).
Fluorescent Probe for Lipid Peroxidation : Diphenyl-1-pyrenylphosphine is a suitable fluorescent probe for monitoring lipid peroxidation in cell membranes, particularly in polymorphonuclear leukocytes stimulated with phorbol 12-myristate 13-acetate (Okimoto et al., 2000).
Estimation of Lipid Peroxidation in Live Cells : It can be used for estimating lipid peroxidation in live cells, which is beneficial for long-term peroxidation studies (Takahashi et al., 2001).
Determining Lipid Hydroperoxides : It serves as a high-performance method for determining lipid hydroperoxides in foodstuffs and biological materials (Akasaka & Ohrui, 2000).
Monitoring LDL Oxidation and Intracellular Oxidation : It is a sensitive, selective, and quantitative probe for monitoring and visualizing low-density lipoprotein (LDL) oxidation and intracellular oxidation in cells (Okimoto et al., 2003).
Photo-triggered AIE/ACQ Transition : Diphenyl-1-pyrenylphosphine exhibits a unique photo-triggered aggregation-induced emission/aggregation-caused quenching (AIE/ACQ) transition with a significant third-order nonlinear optical signal change, originating from the photo-induced oxidation of a phosphorus atom (Xing et al., 2020).
Determination of Lipid and Protein Hydroperoxides : It is useful for determining lipid and protein hydroperoxides, with applications in lipid extraction and protein purification (Bou et al., 2010).
Muscle Foods Analysis : A new fluorimetric assay using Diphenyl-1-pyrenylphosphine effectively determines lipid and protein hydroperoxides in muscle foods, providing a fast assessment of primary oxidation stress in these foods (Cropotova & Rustad, 2020).
Synthesis and Polymerization : It can be used in the synthesis and polymerization of high molecular weight polymers, with thermal stability comparable to polystyrene (Rabinowitz et al., 1964).
Cycloplatination and Phosphorescence Enhancement : Cycloplatination of pyrene derivatives, including Diphenyl-1-pyrenylphosphine, results in a strong enhancement of their phosphorescence by the heavy atom effect of platinum ions (Hu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
diphenyl(pyren-1-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYGKYCYNVHCNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149186 | |
Record name | Diphenyl-1-pyrenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl-1-pyrenylphosphine | |
CAS RN |
110231-30-6 | |
Record name | Diphenyl-1-pyrenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl-1-pyrenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-1-pyrenylphosphine (This product is only available for selling domestically in Japan) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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